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molecular formula C11H12Cl2N2O2 B8741696 3-(3,4-Dichlorophenoxy)-N-methylazetidine-1-carboxamide CAS No. 132923-74-1

3-(3,4-Dichlorophenoxy)-N-methylazetidine-1-carboxamide

Cat. No. B8741696
M. Wt: 275.13 g/mol
InChI Key: KVNSTORQNMEFPU-UHFFFAOYSA-N
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Patent
US05068231

Procedure details

A solution of 5.6 g (0.02 mole) of 3-(3,4-dichlorophenoxy)-1-azetidinecarbonyl chloride in 20 ml of tetrahydrofuran was stirred while 5 ml (0.06 mole) of 40% aqueous methylamine was added slowly, stirring was continued for 18 hr. The reaction mixture was diluted with 200 ml of ice water, and the solid which formed was collected by filtration, 6.9 g. The crude wet solid was recrystallized from ethanol/water to yield 3.65 g (66.3%) of greenish-gray plate-like crystals, m.p. 158°-159° C.
Name
3-(3,4-dichlorophenoxy)-1-azetidinecarbonyl chloride
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[Cl:16])[O:5][CH:6]1[CH2:9][N:8]([C:10](Cl)=[O:11])[CH2:7]1.[CH3:17][NH2:18]>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[Cl:16])[O:5][CH:6]1[CH2:9][N:8]([C:10]([NH:18][CH3:17])=[O:11])[CH2:7]1

Inputs

Step One
Name
3-(3,4-dichlorophenoxy)-1-azetidinecarbonyl chloride
Quantity
5.6 g
Type
reactant
Smiles
ClC=1C=C(OC2CN(C2)C(=O)Cl)C=CC1Cl
Name
Quantity
5 mL
Type
reactant
Smiles
CN
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
the solid which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration, 6.9 g
CUSTOM
Type
CUSTOM
Details
The crude wet solid was recrystallized from ethanol/water
CUSTOM
Type
CUSTOM
Details
to yield 3.65 g (66.3%) of greenish-gray plate-like crystals, m.p. 158°-159° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC=1C=C(OC2CN(C2)C(=O)NC)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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